Thiomorpholine-1-oxide hydrochloride Thiomorpholine-1-oxide hydrochloride
Brand Name: Vulcanchem
CAS No.: 76176-87-9
VCID: VC2269729
InChI: InChI=1S/C4H9NOS.ClH/c6-7-3-1-5-2-4-7;/h5H,1-4H2;1H
SMILES: C1CS(=O)CCN1.Cl
Molecular Formula: C4H10ClNOS
Molecular Weight: 155.65 g/mol

Thiomorpholine-1-oxide hydrochloride

CAS No.: 76176-87-9

Cat. No.: VC2269729

Molecular Formula: C4H10ClNOS

Molecular Weight: 155.65 g/mol

* For research use only. Not for human or veterinary use.

Thiomorpholine-1-oxide hydrochloride - 76176-87-9

Specification

CAS No. 76176-87-9
Molecular Formula C4H10ClNOS
Molecular Weight 155.65 g/mol
IUPAC Name 1,4-thiazinane 1-oxide;hydrochloride
Standard InChI InChI=1S/C4H9NOS.ClH/c6-7-3-1-5-2-4-7;/h5H,1-4H2;1H
Standard InChI Key CNAHTBMMJSMMEC-UHFFFAOYSA-N
SMILES C1CS(=O)CCN1.Cl
Canonical SMILES C1CS(=O)CCN1.Cl

Introduction

Chemical Identity and Structural Characteristics

Structural Identifiers

For computational and database purposes, the compound is characterized by the following structural identifiers:

Identifier TypeValue
InChI KeyCNAHTBMMJSMMEC-UHFFFAOYSA-N
SMILES NotationO=S1CCNCC1.[H]Cl
Exact Mass155.01700
MDL NumberMFCD09026928

The structure consists of a six-membered heterocyclic ring containing one nitrogen atom and one sulfur atom, with the sulfur atom oxidized to form a sulfoxide group. The compound exists as a hydrochloride salt, which significantly affects its physical properties and solubility characteristics .

Physical and Chemical Properties

Physical State and Appearance

Thiomorpholine-1-oxide hydrochloride typically appears as a crystalline solid at room temperature . Commercial samples generally have high purity levels, with vendors reporting purities between 96-97% .

Chemical Reactivity

As a sulfoxide-containing compound, Thiomorpholine-1-oxide hydrochloride demonstrates interesting chemical reactivity. The sulfoxide functional group (S=O) is particularly notable for its:

  • Moderate polarity

  • Hydrogen bond acceptor capabilities

  • Potential for further oxidation to sulfone derivatives

  • Ability to participate in various organic transformations

The compound also features a protonated nitrogen atom due to its salt formation with hydrochloric acid, which significantly impacts its solubility and reactivity profiles .

Synthesis and Preparation Methods

Oxidation of Thiomorpholine

The primary synthetic route to Thiomorpholine-1-oxide hydrochloride involves the controlled oxidation of thiomorpholine followed by treatment with hydrochloric acid. This process must be carefully managed to ensure selective oxidation to the sulfoxide without further oxidation to the sulfone .

A general synthetic approach involves:

  • Selective oxidation of thiomorpholine using appropriate oxidizing agents (such as hydrogen peroxide or m-chloroperbenzoic acid)

  • Treatment of the resulting thiomorpholine-1-oxide with hydrochloric acid to form the hydrochloride salt

  • Purification through recrystallization techniques

Chemical Relationships and Structural Analogues

Related Compounds

It is important to distinguish Thiomorpholine-1-oxide hydrochloride from related but distinct chemical entities:

Understanding these distinctions is crucial for proper identification and application of the compound in research settings .

Parent Compound

The parent compound, Thiomorpholine 1-oxide (CID 12600299), lacks the hydrochloride salt formation. The addition of the hydrochloride group significantly alters the compound's solubility profile, typically enhancing water solubility while reducing solubility in less polar organic solvents .

Applications and Research Significance

Synthetic Intermediate

Thiomorpholine-1-oxide hydrochloride serves as an important building block and intermediate in organic synthesis, particularly in the preparation of:

  • More complex heterocyclic structures

  • Pharmaceutical precursors

  • Specialized chemical reagents

Its unique structure, featuring both a sulfoxide group and a nitrogen atom within a six-membered ring, provides synthetic chemists with valuable functional handles for further transformations .

Analytical Characterization

Spectroscopic Properties

Comprehensive characterization of Thiomorpholine-1-oxide hydrochloride typically involves multiple spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide structural confirmation and purity assessment

  • Infrared (IR) Spectroscopy: Characteristic absorbance for S=O stretching typically appears in the 1030-1060 cm⁻¹ region

  • Mass Spectrometry: Provides molecular weight confirmation and fragmentation pattern analysis

These analytical methods are essential for verifying the identity and purity of the compound for research applications .

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